Lipophilicity Comparison Across Regioisomers
Among the four regioisomeric furyl‑pyridine carbaldehydes, 5‑(2‑furyl)pyridine‑2‑carbaldehyde and its 6‑furyl‑2‑aldehyde isomer share the highest computed lipophilicity (XLogP3 = 1.4). The 3‑aldehyde isomers are 0.3–0.4 log units more hydrophilic. This differentiation arises from the position of the aldehyde group: 2‑formyl substitution onto the pyridine ring places the polar carbonyl adjacent to the pyridine nitrogen, moderating the net polarity, while 3‑formyl substitution exposes the aldehyde without such adjacency, increasing polarity [1]. For procurement decisions, this means that selecting 5‑(2‑furyl)pyridine‑2‑carbaldehyde over the 3‑aldehyde analog can reduce aqueous solubility (logS predicted −2.3 vs. more negative values for 3‑aldehyde isomers) and increase retention in reversed‑phase chromatographic purification, which may be advantageous for intermediates that require organic‑phase handling [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 (PubChem CID 42555941) |
| Comparator Or Baseline | 5-(2-furyl)pyridine-3-carbaldehyde XLogP3 = 1.0 (CID 24729809); 6-(2-furyl)pyridine-3-carbaldehyde XLogP3 = 1.1 (CID 24729675); 6-(2-furyl)pyridine-2-carbaldehyde XLogP3 = 1.4 (CID 10749732) |
| Quantified Difference | Δ XLogP3 = 0 to +0.4 (target is equal to the 6,2-isomer and 0.3–0.4 units more lipophilic than the two 3-aldehyde isomers) |
| Conditions | PubChem XLogP3 3.0 algorithm; consistent calculation method across all four compounds |
Why This Matters
A 0.4 log unit difference in XLogP3 translates to an ~2.5‑fold shift in octanol/water partition, directly impacting extraction efficiency, chromatographic method development, and the pharmacokinetic profile of derived leads.
- [1] PubChem computed XLogP3 values: CID 42555941 (1.4), CID 24729809 (1.0), CID 24729675 (1.1), CID 10749732 (1.4). National Library of Medicine. Accessed 2026-04-18. View Source
- [2] ALOGPS predicted water solubility for 5-(2-furyl)pyridine-2-carbaldehyde: 0.91 g/L (logS −2.3). PhytoBank PHY0175815. Accessed 2026-04-18. View Source
